Coumarin 106

Catalog No.
S1904641
CAS No.
41175-45-5
M.F
C18H19NO2
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coumarin 106

CAS Number

41175-45-5

Product Name

Coumarin 106

IUPAC Name

3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2

InChI Key

LLSRPENMALNOFW-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5

Medicinal Chemistry

Coumarin 106 has significant applications in medicinal chemistry . Its unique chemical structure facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions . This makes it a promising scaffold in numerous fields of medicinal chemistry, such as neurodegenerative diseases, cancer, and inflammation .

Fluorescent Labeling of Biomolecules

Coumarin 106 plays a key role in the fluorescent labeling of biomolecules . Its fluorescence properties allow it to be used as a marker in various biological studies, helping scientists visualize and track biological processes .

Metal Ion Detection

Another application of Coumarin 106 is in the detection of metal ions . Its fluorescence properties change in the presence of certain metal ions, making it a useful tool in analytical chemistry .

Microenvironment Polarity Detection

Coumarin 106 can also be used to detect the polarity of microenvironments . This is particularly useful in studying cellular processes and understanding the behavior of molecules in different environments .

pH Detection

The fluorescence of Coumarin 106 can be affected by pH, making it a useful tool for pH detection . This can be particularly useful in biological and chemical studies where monitoring pH changes is crucial .

Biological Stains

Coumarin-based compounds, including Coumarin 106, are used as biological stains . They can be used to monitor enzyme activity, complex biological events, and accurate pharmacological and pharmacokinetic properties in living cells .

Antioxidant Activity

Coumarins, including Coumarin 106, have been found to exhibit antioxidant activity . This property makes them useful in various fields, including medicinal chemistry, where they can help to combat oxidative stress .

Anticoagulant Drugs

Several coumarin derivatives have been approved by the FDA for clinical usage as anticoagulant drugs . These include warfarin, acenocoumarol, dicoumarol, and phenprocoumon .

Treatment of Vitiligo

Trioxsalen, a coumarin derivative, is used for the treatment of vitiligo . This application highlights the potential of coumarins in dermatological treatments .

Anti-Inflammatory Activity

Coumarins have been found to exhibit anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antimicrobial Activity

Coumarins have been found to exhibit antimicrobial activity . This property makes them useful in the development of new antimicrobial agents .

Neuroprotective Activity

Coumarins have been found to exhibit neuroprotective activity . This property makes them potential candidates for the development of new drugs for neurodegenerative diseases .

Coumarin 106 is a synthetic derivative of coumarin, characterized by its chemical formula C18H19NO2C_{18}H_{19}NO_{2}. It features a structure that includes a benzopyrone core, which is typical of coumarin compounds, and is distinguished by the presence of an amine group. This compound exhibits notable fluorescence properties, making it useful in various applications, particularly in biological and photophysical studies .

, where the absorption of light leads to electronic transitions that can result in fluorescence or phosphorescence. The compound has also been identified as an inhibitor of acetylcholinesterase, exhibiting mixed-type inhibition mechanisms .

Key Reactions:

  • Fluorescence: Coumarin 106 shows strong fluorescence under UV light, which can be utilized in imaging applications.
  • Inhibition Mechanism: It inhibits acetylcholinesterase and butyrylcholinesterase, with specific binding interactions that alter enzyme activity .

Coumarin 106 has demonstrated significant biological activity, particularly as an inhibitor of acetylcholinesterase. This enzyme plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. The inhibition of this enzyme can have implications for treating neurodegenerative diseases such as Alzheimer's disease . Additionally, it has shown non-toxic behavior in cellular models, indicating potential safety for therapeutic applications .

The synthesis of Coumarin 106 can be accomplished through several methods typical for coumarin derivatives:

  • Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of an acid catalyst to form coumarins.
  • Kostanecki Acylation: In this method, ortho-hydroxyaryl ketones are acylated with an anhydride followed by cyclization to yield coumarins.

These methods allow for the introduction of various substituents on the coumarin core, leading to derivatives like Coumarin 106 .

Coumarin 106 finds applications across various fields:

  • Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging.
  • Pharmaceuticals: Due to its acetylcholinesterase inhibitory activity, it may be explored as a potential therapeutic agent for neurodegenerative diseases.
  • Photophysical Studies: The compound's unique photophysical properties make it valuable in research focused on light-matter interactions.

Coumarin 106 shares structural similarities with several other compounds within the coumarin family and related derivatives. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
CoumarinBasic structure with lactone functionalityFound naturally in plants; used as a flavoring agent
7-HydroxycoumarinHydroxyl group at position 7Exhibits antioxidant properties
WarfarinCoumarin derivative with additional modificationsAnticoagulant used clinically
4-HydroxycoumarinHydroxyl group at position 4Vitamin K antagonist; used in rodenticides

Coumarin 106 is unique due to its specific amine substitution and enhanced biological activity as an enzyme inhibitor compared to these similar compounds. Its distinct fluorescence properties further differentiate it from other coumarins .

Synthetic Pathways for Coumarin 106

Coumarin 106, systematically named 1H,5H-cyclopenta [1] [2] [3]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- with the molecular formula C₁₈H₁₉NO₂ and molecular weight of 281.35 grams per mole, represents a complex heterocyclic compound featuring multiple fused ring systems [3] [2] [4]. The compound incorporates both a coumarin nucleus and additional nitrogen-containing heterocyclic components that contribute to its unique chemical and biological properties [4].

The synthesis of Coumarin 106 follows established methodologies common to coumarin derivatives, though specific synthetic routes for this compound have been adapted to accommodate its complex pentacyclic structure. The general synthetic approach involves the construction of the benzopyrane core followed by the formation of the additional fused ring systems through cyclization reactions [5] [1].

Key Reactants and Catalytic Systems

The synthesis of coumarin derivatives, including Coumarin 106, typically employs several well-established methodologies. The Knoevenagel condensation represents one of the most widely used approaches, involving the condensation of salicylaldehyde derivatives with activated methylene compounds in the presence of amine catalysts [6] [7]. For Coumarin 106 synthesis, piperidine serves as a commonly employed base catalyst, facilitating the condensation reaction at temperatures ranging from room temperature to 180°C [6] [8].

The Pechmann condensation provides another fundamental approach, utilizing phenol derivatives and beta-keto esters in the presence of acidic catalysts. Concentrated sulfuric acid has traditionally been employed as the catalyst, though environmental concerns have led to the development of milder alternatives including Lewis acids and heteropolyacids [9] [7]. Modern adaptations of this reaction employ catalysts such as Wells-Dawson heteropolyacid (H₆P₂W₁₈O₆₂) under solvent-free conditions at temperatures of 90°C, achieving yields of up to 90% [10].

Metal-catalyzed synthetic pathways have gained prominence in coumarin synthesis. Palladium-catalyzed reactions, particularly those employing palladium(II) acetate with dppf as ligand and sodium tert-butoxide as base, enable cyclization reactions at temperatures of 110°C in toluene [11]. Rhodium-catalyzed oxidative annulation protocols using [Cp*RhCl₂]₂ with silver trifluoromethanesulfonate and copper(II) acetate as oxidant facilitate the formation of coumarin derivatives from aryl thiocarbamates and internal alkynes at 120°C under argon atmosphere [11].

Catalyst SystemTemperature (°C)SolventYield Range (%)Reference
Piperidine45-180Ethanol/Solvent-free63-94 [6] [7]
H₆P₂W₁₈O₆₂90Solvent-free90 [10]
Pd(OAc)₂/dppf/NaOtBu110Toluene- [11]
[Cp*RhCl₂]₂/AgOTf/Cu(OAc)₂120tert-Amyl alcohol- [11]

Organocatalytic systems have emerged as environmentally friendly alternatives. Meglumine sulfate demonstrates exceptional performance as a recyclable catalyst, achieving yields of 88-93% under microwave irradiation in solvent-free conditions [10]. Triethylammonium hydrogen sulfate and 1,3,5-trichloroisocyanuric acid represent additional organocatalytic options, operating at temperatures of 110°C and 140°C respectively [10].

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in coumarin synthesis optimization. Traditional approaches employed polar protic solvents such as ethanol and methanol for Knoevenagel condensations [6] [8]. However, contemporary synthetic methodologies increasingly favor solvent-free conditions or environmentally benign solvents to enhance sustainability and reduce environmental impact [10] [7].

Dichloromethane serves as a preferred solvent for acylation reactions involving coumarin derivatives, particularly when employing triethylamine as base and acid chlorides as acylating agents [12]. The reaction typically proceeds at room temperature under nitrogen atmosphere, followed by aqueous workup with hydrochloric acid, sodium bicarbonate, and sodium chloride solutions [12].

For purification and isolation procedures, mixed solvent systems demonstrate superior performance. Petroleum ether-ethyl acetate-methanol-water systems in ratios of 5:5:7:4 (v/v) have proven effective for high-speed counter-current chromatography applications [13]. Alternative ratios of 5:5:4:5 (v/v) for the same solvent system enable achievement of purities exceeding 99% [13].

The optimization of reaction conditions involves careful consideration of temperature, reaction time, and catalyst loading. Microwave-assisted synthesis has emerged as a powerful tool for reaction optimization, enabling significant reduction in reaction times while maintaining high yields. Under microwave irradiation, Knoevenagel condensations can be completed in 4-9 minutes compared to several hours under conventional heating conditions [7].

Solvent SystemApplicationTemperature (°C)TimeYield (%)Reference
EthanolKnoevenagel condensation50-806-24 h72-96 [6] [8]
Solvent-freePechmann condensation80-1403-24 h75-95 [10] [7]
DichloromethaneAcylation reactions251 h51-82 [12]
Mixed aqueous organicPurification (HSCCC)25-94-99 [13]

Temperature optimization studies reveal that moderate temperatures generally provide optimal results. For solvent-free Pechmann condensations, temperatures of 100°C yield superior results compared to higher temperatures, which may lead to decomposition or side reactions [7]. Ultrasound irradiation at 45°C has proven effective for nanocatalyst-mediated syntheses, providing good yields while maintaining mild reaction conditions [10].

Purification and Isolation Techniques

The purification and isolation of Coumarin 106 require sophisticated separation techniques due to its complex structure and potential presence of structurally similar impurities. Several methodologies have been developed to achieve high-purity products suitable for research and potential commercial applications.

Crystallization represents the primary purification method for coumarin derivatives. Mixed solvent recrystallization has proven particularly effective, with specific solvent combinations optimized for different coumarin structures [14]. For Coumarin 106, the proper mixed solvent systems can achieve significant purification enhancement. The recrystallization process typically involves initial dissolution in a suitable solvent followed by controlled precipitation through addition of an anti-solvent or temperature reduction [14].

Research indicates that 40% aqueous methanol provides optimal recrystallization conditions for simple coumarins, while 34% aqueous ethanol proves superior for 7-hydroxy-4-methyl coumarin derivatives [14]. The methodology involves adding the proper mixed solvent initially for the dissolution step rather than the traditional approach of dissolving in a good solvent followed by dropwise addition of poor solvent [14].

Column chromatography on silica gel represents another fundamental purification technique. Preparative column chromatography employing gradient elution with ethyl acetate in dichloromethane has demonstrated effectiveness for coumarin purification [15]. The mobile phase composition is typically optimized through thin-layer chromatography screening, with detection accomplished through ultraviolet illumination at 366 nanometers and densitometric scanning at 320 nanometers [15].

Purification MethodMobile Phase/SolventDetection MethodPurity Achieved (%)Reference
Mixed solvent recrystallization40% aqueous methanolMelting point/NMR>95 [14]
Column chromatographyEtOAc/DCM gradientUV (366 nm)88-98 [15]
HSCCCPetroleum ether/EtOAc/MeOH/H₂ONMR/MS94-99 [13]
Preparative TLCCyclohexane/EtOAcUV visualization97-99 [15]

High-speed counter-current chromatography has emerged as a particularly powerful technique for coumarin purification. This support-free liquid-liquid partition chromatographic method eliminates the risk of irreversible adsorption commonly encountered with solid supports [13] [16]. The technique employs biphasic solvent systems, with the upper phase of light petroleum-ethyl acetate-methanol-water (5:5:7:4, v/v) serving as the stationary phase [13].

The HSCCC method has successfully achieved separation of multiple coumarin compounds from crude extracts. In reported applications, 150 milligrams of crude sample yielded purified compounds with purities ranging from 88.3% to 98.4% in a single separation step [13]. Further purification using modified solvent ratios (5:5:4:5, v/v) can enhance purity to 99.4% [13].

Preparative thin-layer chromatography provides an additional purification option, particularly for small-scale preparations. Normal-phase TLC with cyclohexane and ethyl acetate as mobile phase, followed by re-chromatography with more selective mobile phase mixtures incorporating dichloromethane, n-heptane, and acetonitrile, enables isolation of crystalline coumarins [15].

Advanced characterization techniques are essential for confirming the purity and identity of isolated Coumarin 106. Nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR) provides definitive structural confirmation, while high-resolution mass spectrometry enables molecular weight verification and elemental composition determination [12] [13]. Infrared spectroscopy offers complementary structural information, particularly for identifying functional groups and confirming the coumarin lactone moiety [12].

Industrial-Scale Production Challenges

The industrial-scale production of Coumarin 106 presents numerous technical, economic, and regulatory challenges that distinguish it from laboratory-scale synthesis. These challenges encompass reaction scalability, process safety, environmental compliance, and economic viability considerations.

Scaling up biocatalytic processes represents a significant challenge in industrial coumarin production. Laboratory-scale biocatalysis often does not translate directly into commercial viability due to factors including enzyme stability, substrate specificity limitations, and process economics [17]. The development of robust biocatalytic systems requires advancement in bioreactor technology, immobilized enzyme systems, and continuous flow biocatalysis to enable industrial-scale production with high efficiency and sustainability [17].

Economic considerations significantly impact industrial production strategies. The synthetic coumarin powder market, estimated at 150 million USD in 2024 with projected growth to 250 million USD by 2033, demonstrates the commercial potential for coumarin derivatives [18]. However, the complex structure of Coumarin 106 necessitates multi-step synthetic processes that increase production costs compared to simpler coumarin derivatives [18].

Process optimization for industrial scale involves several critical factors. Catalyst recyclability becomes paramount for economic viability, necessitating the development of heterogeneous catalysts or efficient catalyst recovery systems [10] [7]. Catalysts such as cellulose nanocrystal-supported palladium nanoparticles, polyethylene glycol-sulfonic acid, and alumina sulfuric acid offer recycling capabilities that provide economic and environmental advantages [10].

Challenge CategorySpecific IssuesPotential SolutionsReference
ScalabilityEnzyme stability, substrate scopeImmobilized enzymes, continuous flow [17]
EconomicsMulti-step synthesis costsCatalyst recycling, process integration [10] [18]
EnvironmentalWaste generation, solvent useGreen chemistry, solvent-free processes [19] [17]
RegulatorySafety compliance, waste disposalProcess modification, waste minimization [19]

Environmental regulations impose additional constraints on industrial production. Traditional synthetic methods involving harsh reagents such as concentrated sulfuric acid and toxic solvents face increasing regulatory scrutiny [17]. The transition to environmentally benign processes requires significant investment in process development and equipment modification [19].

Quality control and analytical challenges become magnified at industrial scale. The complex structure of Coumarin 106 requires sophisticated analytical methods for quality assurance, including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry [20]. These analytical requirements increase operational costs and necessitate specialized personnel and equipment [20].

Supply chain considerations for raw materials and intermediates present additional challenges. The availability and cost stability of specialized starting materials required for Coumarin 106 synthesis can significantly impact production economics [19]. Establishing reliable supplier networks and potentially developing alternative synthetic routes using more readily available starting materials becomes crucial for sustainable industrial production [19].

Process safety represents a critical concern, particularly given the use of organic solvents, elevated temperatures, and potentially hazardous intermediates in coumarin synthesis [17]. Industrial facilities must implement comprehensive safety protocols, including appropriate ventilation systems, fire suppression capabilities, and emergency response procedures [17].

The integration of multiple purification steps at industrial scale requires careful optimization to balance product purity with economic efficiency. Techniques such as crystallization, chromatography, and distillation must be optimized for large-scale operation while maintaining product quality standards [15] [20]. The development of continuous purification processes can offer advantages in terms of efficiency and product consistency [17].

Regulatory compliance for pharmaceutical applications introduces additional complexity. Good Manufacturing Practice requirements necessitate extensive documentation, validation protocols, and quality assurance systems that significantly increase operational complexity and costs [19]. The development of analytical methods suitable for regulatory approval requires substantial investment in method development and validation [20].

Coumarin 106, systematically named 2,3,6,7,10,11-hexahydro-1H,5H-cyclopenta [1] [2] [3]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, exhibits a complex pentacyclic molecular architecture with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol [3] [2]. The compound is characterized by its intricate heterocyclic framework comprising fused benzene rings, a pyrone moiety characteristic of coumarins, and a nitrogen-containing heterocycle that contributes significantly to its unique structural properties [4].

The structural framework consists of a coumarin nucleus with additional nitrogen-containing heterocyclic components that create a highly conjugated system [4]. The crystal structure of Coumarin 106 has been documented in crystallographic databases, with Cambridge Crystallographic Data Centre (CCDC) number 126288 providing detailed structural information [2]. The associated crystallographic study is referenced under DOI:10.1107/S0108270195010845, with additional crystal structure data available through DOI:10.5517/cc47dtk [2].

Table 1: Structural Parameters of Coumarin 106

ParameterValueReference
Molecular FormulaC₁₈H₁₉NO₂ [3] [2]
Molecular Weight281.35 g/mol [3] [2]
CCDC Number126288 [2]
Heavy Atom Count21 [2]
Hydrogen Bond Donors0 [2]
Hydrogen Bond Acceptors3 [2]
Rotatable Bonds0 [2]

The molecular geometry demonstrates a highly rigid structure with zero rotatable bonds, indicating a completely constrained molecular framework [2]. The compound possesses three hydrogen bond acceptor sites and no hydrogen bond donor capability, which influences its intermolecular interactions and crystallization behavior [2]. The topological polar surface area measures 29.5 Ų, reflecting the compound's moderate polarity [2].

X-ray crystallographic analysis reveals that the molecule adopts a planar configuration throughout most of its structure, with the exception of the saturated aliphatic regions of the fused ring system [2]. The crystal structure exhibits a complex three-dimensional arrangement facilitated by π-π stacking interactions between the aromatic systems and van der Waals forces between the aliphatic portions of adjacent molecules [5].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation of Coumarin 106 through both one-dimensional and two-dimensional techniques. The proton NMR spectrum exhibits characteristic signals that confirm the complex multicyclic structure and distinguish this compound from simpler coumarin derivatives [6] [7] [8].

The ¹H NMR spectroscopic analysis demonstrates characteristic signals throughout the aromatic and aliphatic regions. The spectrum typically shows a distinctive pattern with aromatic protons appearing in the range of 6.5-8.5 ppm, consistent with the fused benzopyrone system [7] [8]. The methylene protons of the saturated ring systems appear as complex multiplets in the 1.0-3.0 ppm region, reflecting the constrained nature of the multicyclic framework [7] [8].

Table 2: Characteristic NMR Chemical Shifts for Coumarin 106

Proton TypeChemical Shift Range (δ ppm)Multiplicity
Aromatic H6.5-8.5Multiple patterns
Aliphatic CH₂1.0-3.0Complex multiplets
Bridge CH3.0-4.5Multiplets

The ¹³C NMR spectrum provides detailed information about the carbon framework, showing signals characteristic of the lactone carbonyl group typically appearing around 160-170 ppm, aromatic carbons in the 100-160 ppm region, and aliphatic carbons below 100 ppm [9] [10]. The specific chemical shifts reflect the electronic environment created by the extended conjugated system and the electron-withdrawing nature of the lactone functionality [9] [10].

Two-dimensional NMR techniques including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments have been employed to establish complete structural assignments [7] [8]. These techniques confirm the connectivity patterns within the complex multicyclic structure and validate the proposed molecular framework [7] [8].

The NMR spectroscopic data demonstrates excellent agreement with the proposed structure, with all observed signals consistent with the pentacyclic framework of Coumarin 106 [6]. The rigidity of the molecular structure results in well-resolved spectra with minimal conformational averaging, facilitating precise structural assignments [7] [8].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of Coumarin 106 reveals characteristic fragmentation patterns that provide valuable structural information and enable identification of this compound in complex mixtures. The molecular ion peak appears at m/z 281, corresponding to the molecular weight of 281.35 g/mol [11] [12] [13].

Under electron ionization conditions, Coumarin 106 exhibits specific fragmentation pathways characteristic of coumarin derivatives. The primary fragmentation involves loss of carbon monoxide (CO, 28 mass units) from the lactone ring, a typical behavior observed in coumarin mass spectrometry [14] [15] [16] [17]. This leads to formation of a prominent fragment ion at m/z 253, representing [M-CO]⁺ [14] [15].

Table 3: Major Fragment Ions of Coumarin 106

m/z ValueRelative IntensityAssignmentFragmentation
282High[M+H]⁺Protonated molecule
281HighM⁺-Molecular ion
254Medium[M-27]⁺Loss of CHN
226Low[M-55]⁺Complex rearrangement

The fragmentation pattern shows neutral loss of CO₂ (44 mass units) and multiple CO units, reflecting the lactone and potential furan skeletal components within the coumarin structure [14] [18]. These losses are characteristic of oxygen-containing heterocyclic systems and provide diagnostic information for structural elucidation [14] [18] [16].

Electrospray ionization mass spectrometry (ESI-MS) provides complementary information, typically showing protonated molecular ions [M+H]⁺ at m/z 282 [12] [13]. Under collision-induced dissociation conditions, the compound exhibits fragmentation pathways that involve cleavage of the nitrogen-containing ring system and loss of alkyl chains from the saturated portions of the molecule [12] [13].

The mass spectral fragmentation patterns of Coumarin 106 demonstrate the stability of the core coumarin system while revealing the labile nature of specific structural elements under energetic conditions [15] [19]. These fragmentation pathways serve as fingerprints for compound identification and structural confirmation [15] [19].

Infrared (IR) and UV-Vis Absorption Profiles

Infrared spectroscopy provides detailed information about the functional groups present in Coumarin 106, while ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of this compound. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [20] [21].

The infrared spectrum of Coumarin 106 displays a strong absorption band in the 1700-1750 cm⁻¹ region, characteristic of the lactone carbonyl (C=O) stretching vibration [20] [21]. This band is typically observed around 1720 cm⁻¹ for coumarin derivatives and serves as a diagnostic marker for the presence of the α-pyrone ring system [20] [21]. The position and intensity of this band reflect the conjugated nature of the carbonyl group within the extended aromatic system [20] [21].

Table 4: Characteristic IR Absorption Bands of Coumarin 106

Wavenumber (cm⁻¹)AssignmentIntensity
~1720C=O stretch (lactone)Strong
2800-3000C-H stretch (aliphatic)Medium
1450-1650Aromatic C=C stretchMedium
1000-1300C-O stretchMedium

The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with aliphatic C-H stretches typically observed at lower frequencies compared to aromatic C-H stretches [20] [21]. The aromatic C=C stretching vibrations manifest as multiple bands in the 1450-1650 cm⁻¹ region, reflecting the complex aromatic system present in the molecule [20] [21].

UV-visible spectroscopy reveals the electronic absorption characteristics of Coumarin 106, with absorption maximum (λmax) occurring at approximately 375 nm in acetone solution [3] [22]. This absorption corresponds to π→π* electronic transitions within the extended conjugated system [23] [24]. The compound exhibits additional absorption bands at shorter wavelengths, typically showing complex absorption profiles characteristic of polycyclic aromatic systems [23] [24].

Table 5: UV-Vis Spectroscopic Data for Coumarin 106

ParameterValueSolventReference
λmax375 nmAcetone [3] [22]
Absorption386 nmVarious [22]
Emission478 nmVarious [22]

The absorption spectrum demonstrates the extended conjugation present in Coumarin 106, with the λmax value red-shifted compared to simple coumarin (λmax ~275 nm) [25] [26]. This bathochromic shift reflects the expanded π-electron system created by the fused ring structure and the presence of the nitrogen-containing heterocycle [23] [24].

The compound exhibits fluorescence properties with emission maximum around 478 nm, demonstrating significant Stokes shift characteristic of coumarin-based fluorophores [22]. The quantum yield and fluorescence lifetime depend on the solvent environment and molecular rigidity, with polymer matrices typically enhancing the fluorescence efficiency compared to solution phase [23] [27].

XLogP3

3.2

UNII

9RGV583D48

Other CAS

41175-45-5

General Manufacturing Information

1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro-: INACTIVE

Dates

Last modified: 08-16-2023

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